molecular formula C17H17FO B1327724 3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone CAS No. 898754-76-2

3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone

Cat. No. B1327724
M. Wt: 256.31 g/mol
InChI Key: GEQSBQVMSNLMEB-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone (3-FPP) is an organic compound which is widely used in scientific research due to its unique properties. It is a colorless liquid, which is insoluble in water and has a boiling point of 190 °C. It has been used in a variety of research applications, including as a reagent in organic synthesis, as a precursor to various pharmaceuticals, and in biochemistry and physiology. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-FPP.

Scientific Research Applications

Polymer Synthesis and Properties

  • Poly(arylene sulphide) Synthesis : A study by Yamamoto et al. (1992) explored the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide) with semi-conductivity properties. This research highlights the potential of using similar dimethylphenyl compounds in polymer synthesis (Yamamoto et al., 1992).
  • Poly(phenylene ether)s from Arylphenols : Hay (1999) reviewed the synthesis of high molecular weight poly(phenylene oxide)s from 2,6-diarylphenols, including 2,6-dimethylphenol derivatives. These polymers demonstrate significant thermooxidative stability (Hay, 1999).
  • Thermosetting Poly(phenylene ether) : Fukuhara et al. (2004) developed thermosetting poly(phenylene ether)s using oxidative coupling copolymerization involving 2,6-dimethylphenol, showcasing the potential for creating high-performance polymers with unique properties (Fukuhara et al., 2004).

Photodegradation and Fluorescence Studies

  • Spectrofluorometric Detection : A method for determining 2,6-dimethylphenol based on its photo-degradation with TiO2 as a catalyst was developed by Ma et al. (1999). This study provides insights into the degradation behavior of similar dimethylphenyl compounds (Ma et al., 1999).
  • Fluorescence Probe Design : Tanaka et al. (2001) investigated fluorescein derivatives, including those with dimethylphenol groups, to understand fluorescence properties and design efficient fluorescence probes. This research could guide the development of probes with 3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone (Tanaka et al., 2001).

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQSBQVMSNLMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644788
Record name 3-(2,6-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone

CAS RN

898754-76-2
Record name 3-(2,6-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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